molecular formula C10H8ClNO3 B1633544 (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid CAS No. 36847-87-7

(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B1633544
CAS No.: 36847-87-7
M. Wt: 225.63 g/mol
InChI Key: YZGAQJUBGHWISG-UHFFFAOYSA-N
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Description

(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 10 H 8 ClNO 3 , this but-2-enoic acid derivative features a 2-chlorophenyl group and is part of a class of maleamic acid analogs known for their utility in organic synthesis and pharmaceutical intermediate applications . This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

4-(2-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAQJUBGHWISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243476
Record name 4-[(2-Chlorophenyl)amino]-4-oxo-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-87-7
Record name 4-[(2-Chlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36847-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chlorophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Synthesis via Maleic Anhydride Aminolysis

The most widely documented route involves maleic anhydride aminolysis , leveraging the reactivity of 2-chloroaniline with maleic anhydride under controlled conditions.

Reaction Mechanism and Procedure

The synthesis begins with the nucleophilic attack of 2-chloroaniline on maleic anhydride in aprotic solvents (e.g., dioxane, dichloromethane) at 0–5°C to form the (Z)-maleamic acid intermediate . The reaction proceeds via a two-step mechanism:

  • Acylation : The amine attacks the electrophilic carbonyl of maleic anhydride, generating a maleamic acid.
  • Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the α,β-unsaturated system.

Key parameters include maintaining subambient temperatures to suppress side reactions and ensure high regioselectivity.

Table 1: Standard Reaction Conditions for Maleic Anhydride Aminolysis
Parameter Value Source
Solvent Dioxane
Temperature 0–5°C
Reaction Time 2 hours
Yield 75–82%
Purity >98%

Isomerization to the E-Configuration

The initial product exists predominantly in the Z-isomer form due to kinetic control. Conversion to the thermodynamically stable E-isomer requires:

  • Thermal isomerization : Heating the crude product at 80–100°C for 4–6 hours in toluene.
  • Photochemical activation : UV irradiation (λ = 254 nm) in inert atmospheres to prevent degradation.

The E/Z ratio after isomerization typically exceeds 9:1, confirmed via 1H NMR analysis.

Alternative Synthesis Using Phosphorus Oxychloride

For substrates sensitive to prolonged heating, POCl₃-mediated coupling offers a viable alternative.

Reaction Setup and Optimization

In this method, maleic acid derivatives react with 2-chloroaniline in the presence of POCl₃ under reflux conditions. The protocol involves:

  • Dissolving maleic acid in dry dichloromethane.
  • Adding POCl₃ dropwise to generate the reactive acyl chloride intermediate.
  • Introducing 2-chloroaniline to form the maleamic acid conjugate.
Table 2: POCl₃-Mediated Synthesis Parameters
Parameter Value Source
Solvent Dichloromethane
Temperature Reflux (40°C)
Reaction Time 3 hours
Yield 68–74%
Purity 95–97%

This method circumvents isomerization steps but requires rigorous moisture control to prevent hydrolysis of intermediates.

Comparative Analysis of Synthesis Methods

A side-by-side evaluation reveals trade-offs between yield, operational complexity, and stereochemical control.

Table 3: Method Comparison for (2E)-Isomer Synthesis
Method Yield (%) Purity (%) Isomerization Required Key Advantage
Maleic anhydride 75–82 >98 Yes High regioselectivity
POCl₃ coupling 68–74 95–97 No Simplified workflow

The maleic anhydride route remains preferred for large-scale synthesis due to superior yields and purity, despite the need for post-synthesis isomerization.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Adapting protocols from thiazole-derived maleamic acids, microwave irradiation reduces reaction times from hours to minutes. For example:

  • Microwave conditions : 150 W, 15–17 minutes in acetic anhydride.
  • Yield : Comparable to conventional methods (70–78%) with equivalent purity.

This approach minimizes thermal degradation risks and enhances reproducibility.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball-milling to react maleic anhydride with 2-chloroaniline in the absence of solvents. Preliminary data suggest:

  • Yield : 70–75%
  • Reaction Time : 30 minutes

While still experimental, this method aligns with green chemistry principles.

Challenges and Solutions in Synthesis

Stereochemical Control

Achieving >95% E-isomer purity necessitates precise isomerization conditions. Strategies include:

  • Catalytic additives : Triethylamine (1 mol%) accelerates thermal isomerization.
  • In situ monitoring : FTIR tracking of C=O stretches (1700–1750 cm⁻¹) ensures completion.

Purification Challenges

The compound’s amphipathic nature complicates crystallization. Recommended approaches:

  • Gradient recrystallization : Sequential use of ethanol/water (70:30) and dioxane.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) for analytical-scale purification.

Chemical Reactions Analysis

Cyclization to Maleimide Derivatives

The maleamic acid undergoes cyclization to form 1-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrole-2,5-dione under reflux with acetic anhydride and sodium acetate .

Mechanism :

  • Intramolecular nucleophilic attack by the amide nitrogen on the adjacent carbonyl.

  • Dehydration forms a five-membered maleimide ring.

Conditions :

  • Reflux in acetic anhydride with 8% anhydrous sodium acetate for 2 hours.

  • Microwave irradiation reduces reaction time significantly .

Product Characterization :

  • IR: Loss of carboxylic acid O–H stretch (≈1700 cm⁻¹).

  • 1H NMR^1 \text{H NMR}: Disappearance of COOH proton (δ 10.0–10.1) .

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation under acidic conditions, leading to decarboxylation or cleavage of the double bond.

Example :

  • Treatment with KMnO₄ in H₂SO₄ yields 4-(2-chlorophenylamino)-2-oxobutanoic acid (keto acid).

Key Observations :

ReagentProductConditions
KMnO₄/H₂SO₄Keto acid via decarboxylationAcidic, reflux
H₂O₂/Fe²⁺Epoxidation of double bondMild oxidative

Reduction Reactions

The double bond is selectively reduced using NaBH₄ or catalytic hydrogenation, yielding 4-(2-chlorophenylamino)-4-oxobutanoic acid .

Conditions :

  • NaBH₄ in methanol at 0°C (chemoselective for α,β-unsaturated carbonyl).

  • H₂/Pd-C in ethanol for full saturation.

Outcome :

  • 1H NMR^1 \text{H NMR}: Loss of CH=CH protons (δ 4.7–4.9), appearance of CH₂–CH₂ (δ 1.2–1.5) .

Nucleophilic Additions

The β-carbon of the α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., thiols, amines).

Example :

  • Reaction with benzylamine forms 4-(2-chlorophenylamino)-4-oxo-N-benzylbutanamide .

Conditions :

  • Benzylamine in ethanol, room temperature.

  • Catalyst: Piperidine.

Substitution Reactions

The 2-chlorophenyl group participates in aromatic electrophilic substitution , though steric hindrance from the ortho-chloro substituent limits reactivity .

Example :

  • Nitration with HNO₃/H₂SO₄ produces 4-[(2-chloro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid as a minor product.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid exhibits several promising biological activities:

  • Anticancer Potential : The compound's structural features suggest it may interact with biological macromolecules, potentially inhibiting cancer progression. Computational studies have predicted its efficacy as an inhibitor for specific enzymes involved in cancer pathways.
  • Enzyme Inhibition : The alpha,beta-unsaturated carbonyl group allows this compound to act as a potent enzyme inhibitor. Its interaction with target proteins can lead to significant therapeutic outcomes in various diseases.
  • Molecular Docking Studies : Computational methods, such as molecular docking, have been employed to predict how this compound interacts with various biological targets. These studies help identify specific binding sites on proteins and assess the compound's therapeutic potential.

Synthetic Pathways

The synthesis of this compound typically involves the following steps:

  • Reaction of 2-Chloroaniline : The process begins with the reaction of 2-chloroaniline with an alpha-keto acid in the presence of a suitable catalyst.
  • Purification : The resulting product is then isolated through purification methods to obtain the final compound.

Case Studies

  • Antitumor Activity : A study investigated the antitumor activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Mechanism of Action : Another research focused on understanding the mechanism by which this compound inhibits specific enzymes involved in tumor growth. Through enzymatic assays and molecular modeling, it was demonstrated that the compound binds effectively to the active site of the target enzymes, leading to their inhibition.
  • Toxicity Studies : Preliminary toxicity assessments have shown that while the compound exhibits significant biological activity, its safety profile requires further investigation to establish therapeutic windows for clinical applications.

Mechanism of Action

The mechanism of action of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs:

Compound Substituents Configuration Key Properties Applications References
(2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic acid 2-Cl on phenyl ring E Low aqueous solubility; used in medicinal chemistry as a synthetic intermediate Discontinued (stability/synthesis issues)
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-CH₃ on phenyl ring Z pKa = 2.81 ± 0.25; soluble in isopropyl alcohol/acetone (4:3); high synthesis yield (94%) Analytical chemistry (titration studies)
(Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid (C-12) 4-Cl, 2-CHO on phenyl ring Z Melting point: 157–183°C; characterized by NMR and HRMS High-throughput medicinal chemistry
(E)-4-[(2-Bromo-4-methylphenyl)amino]-4-oxobut-2-enoic acid 2-Br, 4-CH₃ on phenyl ring E Stable at room temperature; non-hazardous transport Pharmaceutical intermediates
(2E)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic acid (0RZ) 3-CONH₂ on phenyl ring E Hydrogen-bonding capacity; SMILES: O=C(Nc1cc(ccc1)C(=O)N)C=CC(=O)O Crystallography studies
(2Z)-4-(2-Chloro-4-hydroxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid (D1Y) 2-Cl, 4-OH on phenyl ring; additional OH Z Polar functional groups enhance solubility; chiral center Not specified (structural studies)

Structural and Stereochemical Differences

  • E vs.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 2-Cl, 3-CONH₂) increase the electrophilicity of the α,β-unsaturated system, influencing biological activity .
    • Hydrophobic substituents (e.g., 4-CH₃, 2-Br) reduce aqueous solubility but improve lipid membrane permeability .

Physicochemical Properties

  • Solubility: The 4-methylanilino derivative (Z-configuration) achieves optimal solubility in isopropyl alcohol/acetone mixtures (4:3 ratio), whereas the 2-chlorophenyl analog is water-insoluble .
  • Dissociation Constants: The pKa of the 4-methylanilino derivative (2.81 ± 0.25) suggests stronger acidity compared to unsubstituted maleamic acids, likely due to resonance stabilization of the conjugate base .

Biological Activity

(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H12_{12}ClNO3_3
  • Molecular Weight : 225.628 g/mol
  • CAS Number : 106691-35-4
  • Structure : The compound features a chlorophenyl group attached to an amino acid backbone with a keto-enol structure.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing primarily on its antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Research has shown that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity. A study highlighted that certain synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50_{50} values significantly lower than standard antibiotics .

CompoundBacterial StrainIC50_{50} Value (µM)
Compound 7lSalmonella typhi2.14 ± 0.003
Compound 7mBacillus subtilis0.63 ± 0.001
Thiourea (control)Various strains21.25 ± 0.15

Anti-inflammatory and Anticancer Activity

The compound's structural characteristics suggest potential anti-inflammatory and anticancer activities. Similar compounds have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that compounds with similar functionalities can inhibit tumor growth in vitro and in vivo models .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are crucial for microbial survival and proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can interact with DNA replication processes in viruses, potentially leading to antiviral effects .

Case Studies

  • Antiviral Activity : A recent study evaluated the antiviral potential of chlorophenyl derivatives against human adenoviruses, revealing significant antiviral efficacy with selectivity indexes greater than 100 for certain analogues .
    • Notable Compound : Compound 15 showed an IC50_{50} of 0.27 µM against HAdV while maintaining low cytotoxicity.
  • In Vivo Studies : Animal models have been used to assess the safety and efficacy of similar compounds, indicating promising results in reducing tumor size and improving survival rates in treated groups compared to controls .

Q & A

What are the standard protocols for synthesizing (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via a Michael addition reaction between maleic anhydride and 2-chloroaniline derivatives. A common protocol involves refluxing equimolar amounts of maleic anhydride and 2-chloroaniline in a polar aprotic solvent (e.g., acetonitrile) under nitrogen atmosphere for 4–6 hours . Yield optimization requires monitoring reaction temperature (70–90°C) and solvent choice, as polar solvents enhance nucleophilic attack. Post-synthesis, crystallization in ethanol/water mixtures (1:2 v/v) achieves ≥85% purity.

Advanced Research Question
Advanced synthesis focuses on regioselectivity and stereochemical control. The (2E)-configuration is stabilized by intramolecular hydrogen bonding between the carbonyl and amino groups, confirmed via X-ray crystallography in analogous compounds . Catalytic additives (e.g., triethylamine) can reduce side reactions like dimerization. Kinetic studies using HPLC-MS reveal that excess maleic anhydride (1.2:1 molar ratio) improves conversion rates by 12–15% .

How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Basic Research Question
Basic characterization employs:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and N–H bending (amide I/II bands) at 1540–1560 cm⁻¹ .
  • ¹H NMR : The α,β-unsaturated proton (CH=CH) appears as a doublet at δ 6.2–6.5 ppm (J = 15–16 Hz), while the aromatic protons of the 2-chlorophenyl group resonate at δ 7.3–7.6 ppm .

Advanced Research Question
Advanced analysis addresses spectral overlaps, such as distinguishing between keto-enol tautomers. 2D NMR (COSY, HSQC) resolves coupling patterns in crowded regions (e.g., δ 2.5–3.5 ppm for methylene protons). For E/Z isomer differentiation, NOESY correlations between the amide NH and α-proton confirm the (2E)-configuration . High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formula (C₁₀H₇ClNO₃) .

What methodologies are used to evaluate the compound’s biological activity, and how can conflicting assay data be reconciled?

Basic Research Question
Initial antimicrobial screening follows CLSI guidelines using disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined via broth microdilution (concentration range: 1–256 µg/mL) . Confounding factors like solvent toxicity (DMSO ≤1% v/v) must be controlled.

Advanced Research Question
Discrepancies in bioactivity data (e.g., inconsistent MIC values) often stem from assay matrix effects. For example, protein binding in Mueller-Hinton broth can reduce free compound availability by 20–30% . Redesigning assays with fluorescent probes (e.g., SYTOX Green for membrane permeability) improves reproducibility. Computational docking (AutoDock Vina) predicts interactions with bacterial enoyl-ACP reductase, guiding mechanistic studies .

How can researchers design derivatives of this compound to enhance pharmacological properties?

Advanced Research Question
Structure-activity relationship (SAR) studies focus on modifying the 2-chlorophenyl group and α,β-unsaturated carbonyl system. Fluorine substitution at the phenyl ring’s para position increases metabolic stability (t₁/₂ improved by 1.8× in rat liver microsomes) . Introducing methyl groups at the β-carbon of the enoate moiety reduces hydrolysis susceptibility, confirmed via stability assays in simulated gastric fluid (pH 2.0) .

What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Advanced Research Question
Non-linear regression models (e.g., four-parameter logistic curve) quantify IC₅₀ values with 95% confidence intervals. Outlier detection via Grubbs’ test (α = 0.05) ensures data integrity. For high-throughput screening, ANOVA with Tukey’s post-hoc test identifies significant differences between treatment groups . Bayesian hierarchical models address variability in replicate experiments, reducing false-positive rates by 10–15% .

How can researchers address challenges in quantifying trace impurities during synthesis?

Advanced Research Question
Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) achieves <0.5% error in impurity quantification . For chlorinated byproducts, ion chromatography (detection limit: 0.1 ppm) coupled with mass spectrometry identifies structural motifs. Method validation follows ICH Q2(R1) guidelines, including linearity (R² ≥0.998) and recovery (98–102%) .

What computational tools are effective for predicting the compound’s reactivity in aqueous environments?

Advanced Research Question
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. Solvent effects are incorporated via the polarizable continuum model (PCM), revealing that the α,β-unsaturated system undergoes nucleophilic attack at the β-carbon (activation energy: 25–30 kcal/mol) . Molecular dynamics simulations (AMBER) predict aggregation tendencies in physiological saline, critical for formulation studies .

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